

# Spectroscopic Profile of 2,6-Diaminophenol: A Technical Guide

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## Compound of Interest

Compound Name: **2,6-Diaminophenol**

Cat. No.: **B1348841**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Diaminophenol** (CAS No: 22440-82-0), a key aromatic intermediate. The document details predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in research and development.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,6-Diaminophenol**. Due to the limited availability of experimentally derived public data for this specific isomer, the NMR and IR data presented are based on established principles of spectroscopy and data from structurally similar compounds.

## Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Solvent: DMSO-d<sub>6</sub>

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Protons	~8.5 - 9.5	Broad Singlet	1H	Phenolic -OH
~6.4 - 6.6	Triplet	1H		Aromatic H-4
~6.0 - 6.2	Doublet	2H		Aromatic H-3, H-5
~4.5 - 5.5	Broad Singlet	4H		Amino -NH <sub>2</sub>

<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment
Carbons	~145 - 150	C-1 (C-OH)
~135 - 140	C-2, C-6 (C-NH <sub>2</sub> )	
~110 - 115	C-4	
~105 - 110	C-3, C-5	

**Table 2: Infrared (IR) Spectroscopy Data (Typical Absorption Ranges)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3200	Strong, Broad	O-H stretch (phenolic), N-H stretch (amino)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Strong	N-H bend (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C ring stretch
1300 - 1200	Strong	C-O stretch (phenol)
1350 - 1250	Medium	C-N stretch (aromatic amine)
850 - 750	Strong	Aromatic C-H out-of-plane bend

### Table 3: Mass Spectrometry (MS) Data

m/z Value	Relative Intensity (%)	Assignment
124	High	[M] <sup>+</sup> (Molecular Ion)
107	Moderate	[M - NH <sub>3</sub> ] <sup>+</sup>
95	Moderate	[M - CHO] <sup>+</sup>
79	High	[C <sub>6</sub> H <sub>5</sub> N] <sup>+</sup>
52	Moderate	[C <sub>4</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2,6-Diaminophenol**.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Ensure complete dissolution by gentle vortexing.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - Spectrometer: 400 MHz or 500 MHz NMR spectrometer.
  - <sup>1</sup>H NMR:
    - Pulse Program: Standard single-pulse sequence.
    - Number of Scans: 16-32.
    - Relaxation Delay: 1-2 seconds.

- Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more for adequate signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shifts using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  = 2.50 ppm for  $^1\text{H}$  NMR;  $\delta$  = 39.52 ppm for  $^{13}\text{C}$  NMR).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid **2,6-Diaminophenol** directly onto the ATR crystal.
  - Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrumentation and Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and their corresponding wavenumbers.
  - Assign the observed bands to the respective functional group vibrations.

## Mass Spectrometry (MS)

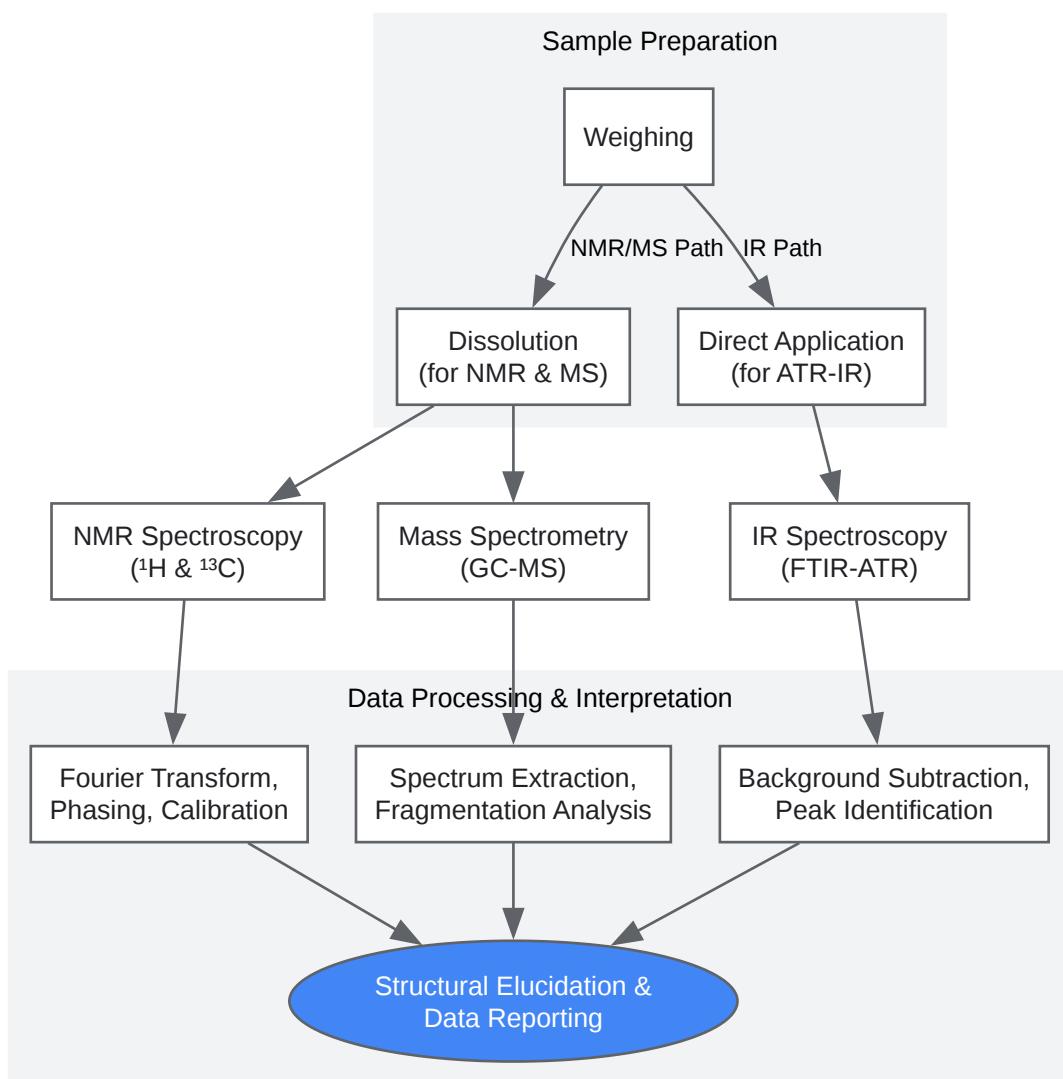
- Sample Introduction and Ionization (GC-MS):
  - Dissolve a small amount of **2,6-Diaminophenol** in a suitable volatile solvent (e.g., methanol or dichloromethane).
  - Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
  - GC Conditions:
    - Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
    - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
    - Injector Temperature: 250°C.
    - Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
  - MS Conditions:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Range: Scan from m/z 40 to 400.

- Source Temperature: 230°C.
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ).
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Compare the obtained mass spectrum with library data for confirmation, if available.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Diaminophenol**.



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A generalized workflow for spectroscopic analysis.

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